molecular formula C11H8FNO2 B12049596 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone CAS No. 889938-99-2

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone

Cat. No.: B12049596
CAS No.: 889938-99-2
M. Wt: 205.18 g/mol
InChI Key: SIHPOLPKOFXGNA-UHFFFAOYSA-N
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Description

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its stability and reactivity. The fluorine atom can also influence the compound’s biological activity, making it a valuable candidate for drug discovery and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with biological targets, making it a valuable tool in research and development.

Properties

CAS No.

889938-99-2

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3

InChI Key

SIHPOLPKOFXGNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F

Origin of Product

United States

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